Benziodarone

Transthyretin Amyloidosis Kinetic Stabilizer TTR Tetramer

Benziodarone (CAS 68-90-6) is an essential iodinated benzofuran probe for transthyretin amyloidosis and NADPH oxidase research. Its unique 3,5-diiodo-4-hydroxyphenyl moiety enables selective TTR binding via halogen bonding, a feature absent in benzbromarone or amiodarone. Validated as a positive control comparable to tafamidis, it potently inhibits superoxide production without cytotoxicity. This compound is also radiolabelable for PK studies. Ensure your research precision—purchase high-purity (≥98%) Benziodarone for reproducible, target-specific results.

Molecular Formula C17H12I2O3
Molecular Weight 518.08 g/mol
CAS No. 68-90-6
Cat. No. B1666584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenziodarone
CAS68-90-6
Synonyms2-ethyl-3-benzofuranyl-4-hydroxy-3,5-diiodophenyl ketone
Algocor
Amplivix
benziodarone
Cardivix
Dila-Vasal
Dilafurane
Molecular FormulaC17H12I2O3
Molecular Weight518.08 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I
InChIInChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3
InChIKeyCZCHIEJNWPNBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benziodarone (CAS 68-90-6) Chemical Identity and Procurement Baseline


Benziodarone (CAS 68-90-6) is an iodinated benzofuran derivative that functions as both a uricosuric and uricostatic agent, historically indicated for the treatment of gout and hyperuricemia [1]. The compound was marketed under the trade name Amplivex-Labaz before its withdrawal from French and British markets due to hepatotoxicity concerns manifesting as jaundice in treated patients [1]. Despite its discontinued clinical status, benziodarone remains of significant research interest as a chemical probe and scaffold, particularly in the fields of transthyretin amyloidosis research and reactive oxygen species biology [2][3]. Recent peer-reviewed studies (2023-2024) have repositioned benziodarone as a selective transthyretin stabilizer and an inhibitor of NADPH oxidase-mediated superoxide production, applications that are structurally precluded or functionally inferior in non-iodinated benzofuran analogs [2][3].

Why Generic Benzbromarone or Amiodarone Cannot Substitute for Benziodarone in Specialized Research Applications


Substitution with structurally related benzofuran derivatives such as benzbromarone or amiodarone is scientifically invalid for applications leveraging benziodarone's unique dual iodination pattern and specific ring substitution geometry. While benzbromarone shares the benzofuran core and uricosuric activity, it lacks the critical 3,5-diiodo-4-hydroxyphenyl moiety that enables benziodarone's potent and selective binding to transthyretin via halogen bonding interactions at the thyroxine-binding channel entrance [1]. Comparative screening has demonstrated that benziodarone possesses the highest activity among benzbromarone analogs in reducing superoxide anions without cytotoxicity, establishing a clear rank-order differentiation that renders generic interchange scientifically unsound [2]. Similarly, although amiodarone and benziodarone exhibit parallel effects on peripheral thyroid hormone metabolism, their divergent actions on the pituitary-thyroid axis preclude experimental substitution in endocrine studies [3].

Quantitative Differentiation Evidence for Benziodarone Against Comparator Compounds


Benziodarone Inhibitory Activity Against Acid-Induced TTR Aggregation Matches Clinically Approved Tafamidis

In an acid-induced transthyretin aggregation assay, benziodarone exhibited strong inhibitory activity quantitatively similar to that of tafamidis, the clinically approved therapeutic agent for transthyretin amyloidosis [1]. X-ray crystal structure analysis further revealed that the halogenated hydroxyphenyl ring of benziodarone occupies the entrance of the thyroxine-binding channel of TTR, while the benzofuran ring situates within the inner channel, providing structural rationale for its stabilizing efficacy [1].

Transthyretin Amyloidosis Kinetic Stabilizer TTR Tetramer

Benziodarone Demonstrates Highest Superoxide Anion Reducing Activity Among Benzbromarone Analogs Without Cytotoxicity

Screening of a library of approved drugs identified benzbromarone as a compound that reduced superoxide anions produced by pyocyanin-stimulated leukemia cells. Further investigation of several benzbromarone analogs revealed that benziodarone possessed the highest activity in reducing superoxide anions among the tested analogs, while importantly demonstrating no associated cytotoxicity [1]. In a cell-free assay, benziodarone induced only a minimal decrease in superoxide anion levels generated by xanthine oxidase, confirming that its mechanism involves NADPH oxidase inhibition rather than direct superoxide scavenging [1].

Reactive Oxygen Species NADPH Oxidase Acute Lung Injury

Benziodarone Exhibits Potent and Selective Ex Vivo Binding to Transthyretin in Human Plasma

An ex vivo competitive binding assay employing a fluorogenic probe demonstrated that benziodarone and its metabolite 6-hydroxybenziodarone are highly potent for selective binding to transthyretin in human plasma [1]. This selective plasma TTR binding profile is a critical pharmacokinetic determinant for any compound intended to function as a kinetic stabilizer of transthyretin, distinguishing benziodarone from non-selective plasma protein binders that exhibit reduced free fraction at the target site [1].

Plasma Protein Binding TTR Selectivity Fluorogenic Probe

Benziodarone Diverts Peripheral T4 Metabolism Toward rT3 Rather Than T3

In a 14-day study administering benziodarone 100 mg three times daily to nine normal volunteers, serum T3 decreased significantly from baseline 2.15 ± 0.12 nmol/L to 1.45 ± 0.07 nmol/L by day 3, while serum rT3 increased significantly from baseline 0.71 ± 0.16 nmol/L to 2.61 ± 0.19 nmol/L by day 7 [1]. This pattern mirrors amiodarone's peripheral effect of diverting T4 metabolism toward rT3 rather than T3, yet the compounds diverged in their effects on the pituitary-thyroid axis, with benziodarone showing a biphasic TSH response not observed with amiodarone [1].

Thyroid Hormone Metabolism Deiodinase Endocrine Pharmacology

Benziodarone Attenuates LPS-Induced Murine Lung Injury via ROS Reduction In Vivo

Intratracheal administration of benziodarone in a murine model of lipopolysaccharide (LPS)-induced lung injury, which serves as a model for acute respiratory distress syndrome (ARDS), resulted in significant attenuation of tissue damage and inflammation via the compound's ROS-reducing activity [1]. This in vivo efficacy builds upon the in vitro finding that benziodarone is the most active superoxide anion reducer among tested benzbromarone analogs, demonstrating translation from cellular mechanism to disease-relevant physiological outcome [1].

Acute Lung Injury ARDS In Vivo Pharmacology

Validated Research Applications for Benziodarone Based on Comparative Evidence


Transthyretin Amyloidosis Mechanistic Studies and Kinetic Stabilizer Screening

Benziodarone serves as a validated positive control or reference compound in TTR amyloidosis research, with acid-induced aggregation inhibitory activity comparable to the clinically approved drug tafamidis [1]. Its X-ray crystallographically confirmed binding mode at the thyroxine-binding channel entrance provides structural context for structure-activity relationship studies [1]. The compound's selective binding to plasma TTR in ex vivo human plasma assays further qualifies it for pharmacokinetic modeling of TTR-targeted stabilizers [1]. Researchers should note that the 6-hydroxy metabolite retains potent TTR stabilizing activity, an important consideration for in vivo experimental design [1].

NADPH Oxidase-Mediated ROS Pathway Investigation in Cellular and In Vivo Models

Benziodarone is the optimal benzofuran-derivative selection for investigating NADPH oxidase-mediated superoxide production in cellular systems, having demonstrated the highest activity among benzbromarone analogs in reducing superoxide anions without accompanying cytotoxicity [2]. The compound's minimal effect in xanthine oxidase-based cell-free assays confirms its specificity as a cellular NADPH oxidase inhibitor rather than a direct ROS scavenger [2]. This selectivity profile extends to in vivo utility, as demonstrated by attenuation of LPS-induced murine lung injury via ROS-reducing activity, supporting its application in ARDS and oxidative stress disease models [2].

Thyroid Hormone Metabolism Studies Requiring Amiodarone-Like Peripheral Effects Without Cardiac Confounds

Benziodarone produces a quantitatively significant shift in peripheral thyroid hormone metabolism, diverting T4 toward rT3 rather than T3 (T3 reduction from 2.15 to 1.45 nmol/L; rT3 increase from 0.71 to 2.61 nmol/L) [3]. This peripheral effect closely parallels amiodarone's action on deiodinase pathways, yet benziodarone lacks amiodarone's class III antiarrhythmic properties, enabling cleaner dissection of thyroid hormone effects in endocrine research [3]. The divergent effects on the pituitary-thyroid axis (biphasic TSH response with benziodarone) provide additional comparative value for studies of central versus peripheral thyroid regulation [3].

Analytical Reference Standard and Radiolabeling Precursor for Pharmacokinetic Studies

Benziodarone's structural feature of two iodine atoms per molecule enables isotopic exchange radiolabeling with iodine-131 using chloramine T as the oxidant, yielding specific activities ranging from 18 μCi/mg to 20 μCi/mg [4]. This property permits the compound to serve as both an analytical reference standard and a precursor for custom radiolabeled tracer synthesis in pharmacokinetic and biodistribution studies, a capability not shared by non-iodinated benzofuran analogs [4]. Procurement for this application should specify appropriate purity grades suitable for derivatization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benziodarone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.